9H-Xanthen-9-one,2-methoxy-
Overview
Description
9H-Xanthen-9-one,2-methoxy- is a member of the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their yellow color and are found naturally in various plants, fungi, and lichens . The molecular formula of 9H-Xanthen-9-one,2-methoxy- is C14H10O3, and it is characterized by a dibenzo-γ-pyrone scaffold
Mechanism of Action
Target of Action
2-Methoxyxanthone, also known as 2-Methoxy-9H-xanthen-9-one or 2-Methoxyxanthen-9-one, is a member of the xanthone family . Xanthones are known to interact with a variety of pharmacological targets . .
Mode of Action
Xanthones in general are known for their diverse biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . The specific interactions of 2-Methoxyxanthone with its targets that lead to these effects are currently unknown and may be a topic for future research.
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . .
Result of Action
For instance, 3,4-dihydroxy xanthone derivatives with synthetic intermediates of 3,4-dihydroxy-2-methoxyxanthone were found to have promising antiproliferative and apoptotic effects in leukemia cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxyxanthone are largely derived from its xanthone core. Xanthones are known to possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and antimicrobial activities
Molecular Mechanism
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways . This process leads to the formation of an intermediate benzophenone, which undergoes a regioselective intramolecular mediated oxidative coupling to form the xanthone ring compounds
Metabolic Pathways
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one,2-methoxy- can be achieved through several methods. One common approach involves the use of substituted phenols and substituted 2-hydroxybenzoic acids, catalyzed by ytterbium triflate (Yb(OTf)3 hydrate) . Another method involves the use of 2-halo-2′-hydroxybenzophenones under microwave conditions in water . The classical method of xanthone synthesis, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent, can also be adapted for the synthesis of 9H-Xanthen-9-one,2-methoxy- .
Industrial Production Methods: Industrial production of 9H-Xanthen-9-one,2-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and water as a solvent has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthen-9-one,2-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the methoxy group and the xanthone core, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of 9H-Xanthen-9-one,2-methoxy- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from the reactions of 9H-Xanthen-9-one,2-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroxy derivatives .
Scientific Research Applications
9H-Xanthen-9-one,2-methoxy- has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-Alzheimer activities . The compound’s ability to inhibit α-glucosidase makes it a promising candidate for the treatment of diabetes . Additionally, its fluorescent properties have been explored for use in imaging and diagnostic applications .
Comparison with Similar Compounds
9H-Xanthen-9-one,2-methoxy- can be compared with other xanthone derivatives, such as 1,3-dihydroxy-9H-xanthen-9-one and 7-bromo-1,3-dihydroxy-9H-xanthen-9-one . These compounds share a similar xanthone core but differ in their substituents, which influence their chemical reactivity and biological activities . The presence of the methoxy group in 9H-Xanthen-9-one,2-methoxy- distinguishes it from other xanthones and contributes to its unique properties .
List of Similar Compounds:- 1,3-Dihydroxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 1-Hydroxy-3,7-dimethoxy-9H-xanthen-9-one
- 2,3-Dimethoxy-9H-xanthen-9-one
Biological Activity
Overview
9H-Xanthen-9-one, 2-methoxy- (CAS Number: 1214-20-6), is a member of the xanthone family, which are polycyclic aromatic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 9H-xanthen-9-one, 2-methoxy- is characterized by a methoxy group at the 2-position of the xanthone skeleton. Its molecular formula is C₁₄H₁₀O₃. The presence of this methoxy group is significant as it influences the compound's solubility and reactivity, thereby affecting its biological activity.
The biological activity of xanthones, including 9H-xanthen-9-one, 2-methoxy-, is primarily attributed to their ability to interact with various biological macromolecules. This interaction can lead to modulation of biochemical pathways involved in disease processes:
- Antioxidant Activity : Xanthones exhibit strong antioxidant properties, which help mitigate oxidative stress—a contributing factor in many chronic diseases.
- Enzyme Inhibition : They have been shown to inhibit enzymes such as α-glucosidase, which is relevant in managing diabetes.
- Antimicrobial Effects : Research indicates that this compound possesses moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have demonstrated that derivatives of 9H-xanthen-9-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this xanthone have shown promising results in inhibiting leukemia cell proliferation through apoptotic pathways .
Antimicrobial Activity
A summary of antimicrobial studies reveals that 9H-xanthen-9-one, 2-methoxy-, exhibits varying degrees of effectiveness against different microbial strains:
Microbial Strain | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Moderate | |
Candida albicans | Low | |
Trichophyton rubrum | High (MIC: 16 µg/mL) |
These findings suggest that while some strains are susceptible to treatment with this compound, others may require further modification or combination with other agents for enhanced efficacy.
Anti-inflammatory Effects
Xanthones have also been noted for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Case Studies
- Antiproliferative Effects : A study investigated the effects of 3,4-dihydroxyxanthone derivatives on leukemia cells. These derivatives exhibited significant growth inhibition and induced apoptosis in treated cells.
- Antifungal Activity : In another study focusing on dermatophyte strains, certain xanthone derivatives showed potent inhibitory effects on fungal growth, indicating their potential as antifungal agents .
Properties
IUPAC Name |
2-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCOQQFPCMIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153258 | |
Record name | 9H-Xanthen-9-one, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1214-20-6 | |
Record name | 2-Methoxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
Record name | 2-Methoxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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